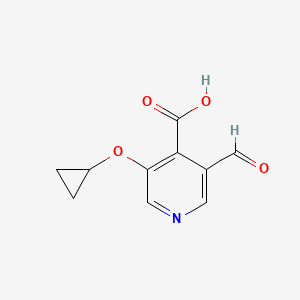
3-Cyclopropoxy-5-formylisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-formylisonicotinic acid is an organic compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a formyl group attached to an isonicotinic acid core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of cyclopropyl cyanide, which undergoes hydrolysis to form cyclopropanecarboxylic acid . This intermediate can then be further reacted with appropriate reagents to introduce the formyl group and complete the synthesis of 3-Cyclopropoxy-5-formylisonicotinic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-formylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3-Cyclopropoxy-5-carboxyisonicotinic acid.
Reduction: 3-Cyclopropoxy-5-hydroxyisonicotinic acid.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-5-formylisonicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-formylisonicotinic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopropoxy group may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Comparison
3-Cyclopropoxy-5-formylisonicotinic acid is unique due to the presence of both a cyclopropoxy group and a formyl group on the isonicotinic acid core. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds like 3-Formylphenylboronic acid and 4-Formylphenylboronic acid, which lack the cyclopropoxy group.
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-formylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c12-5-6-3-11-4-8(9(6)10(13)14)15-7-1-2-7/h3-5,7H,1-2H2,(H,13,14) |
InChI Key |
KHVVODUQOHHBCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)C=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















